(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H15NO4S and its molecular weight is 341.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationship Studies
Studies involving analogs of thiazolidine-2,4-dione, including compounds similar to (Z)-3-(4-ethoxyphenyl)-5-((E)-3-(furan-2-yl)allylidene)thiazolidine-2,4-dione, have been conducted to understand their pharmacophore for ERK1/2 substrate-specific inhibition. These analogs demonstrated significant potential in inhibiting cell proliferation and inducing apoptosis, highlighting their importance in developing new lead compounds for targeted cancer therapy (Li et al., 2009).
Antimicrobial and Antiproliferative Potential
A library of thiazolidine-2,4-dione derivatives has been designed and evaluated for antimicrobial and anticancer activities through molecular docking studies. These studies have identified several analogs with promising docking scores, indicating their potential as lead structures for new antimicrobial and anticancer agents. The results suggest that these compounds can serve as a basis for further development in drug discovery (Kumar et al., 2022).
Synthesis and Biological Activity
Research on substituted pyridines and purines containing 2,4-thiazolidinedione has explored the synthesis and evaluation of these compounds for their biological activities. Selected derivatives demonstrated significant effects on triglyceride accumulation and exhibited hypoglycemic and hypolipidemic activities, suggesting their potential for further pharmacological studies (Kim et al., 2004).
Anticancer and Anti-inflammatory Activities
A specific derivative of thiazolidine-2,4-dione was synthesized and evaluated for its in vitro anticancer and anti-inflammatory activities. It demonstrated nonhemolytic effects on human blood cells and showed cytotoxicity against breast cancer cell lines, along with significant anti-inflammatory properties. These findings indicate the therapeutic potential of thiazolidine-2,4-dione derivatives in cancer and inflammation treatment (Uwabagira & Sarojini, 2019).
Hypoglycemic Activity and Molecular Docking Studies
The design and synthesis of 3-substituted-5-[(furan-2-yl)-methylene]-thiazolidine-2,4-dione derivatives have been reported, with a focus on their hypoglycemic activity. These derivatives underwent molecular docking analysis to assess their interaction with PPARγ target receptor protein, highlighting their potential as anti-hyperglycemic agents (Kumar et al., 2021).
Properties
IUPAC Name |
(5Z)-3-(4-ethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-2-22-15-10-8-13(9-11-15)19-17(20)16(24-18(19)21)7-3-5-14-6-4-12-23-14/h3-12H,2H2,1H3/b5-3+,16-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMZRBZLPSQZDJ-JLJGJNDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.